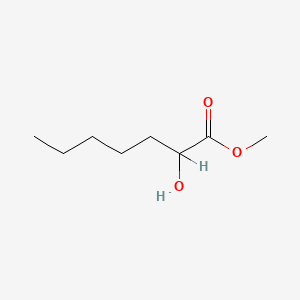
Methyl-2-hydroxyheptanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxyheptanoate is an organic compound with the molecular formula C8H16O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as an intermediate in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a substrate in enzymatic studies to understand the activity of esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Biochemische Analyse
Biochemical Properties
This reaction results in the formation of an alcohol and a carboxylic acid .
Molecular Mechanism
The molecular mechanism of Methyl 2-hydroxyheptanoate is not well-understood. Esters like Methyl 2-hydroxyheptanoate can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can be catalyzed by esterases, a type of enzyme found in various tissues in the body .
Temporal Effects in Laboratory Settings
Esters are generally known to be susceptible to hydrolysis over time, especially in the presence of water and esterase enzymes .
Metabolic Pathways
Esters like Methyl 2-hydroxyheptanoate can be metabolized in the body through ester hydrolysis, a reaction catalyzed by esterase enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyheptanoate can be synthesized through the esterification of 2-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of methyl 2-hydroxyheptanoate involves the continuous esterification process. This method uses a packed column reactor where 2-hydroxyheptanoic acid and methanol are fed continuously, and the ester is collected as the product. The reaction is catalyzed by a strong acid resin, and the process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces 2-ketoheptanoic acid or 2-hydroxyheptanoic acid.
Reduction: Produces 2-hydroxyheptanol.
Substitution: Produces various substituted esters depending on the reagent used.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxyheptanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for esterases, it undergoes hydrolysis to produce 2-hydroxyheptanoic acid and methanol. This hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-hydroxybutanoate
- Methyl 2-hydroxyhexanoate
- Methyl 2-hydroxyoctanoate
Comparison: Methyl 2-hydroxyheptanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to methyl 2-hydroxybutanoate, it has a longer carbon chain, resulting in a higher boiling point and different solubility characteristics. Its intermediate chain length makes it suitable for applications where shorter or longer chain esters may not be as effective.
Eigenschaften
IUPAC Name |
methyl 2-hydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFAXBOTWDLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2372513.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)

![N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372517.png)

![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)


![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)
